Unique Cross-Coupling Reactivity
The 6-bromo substituent in 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one acts as a crucial leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the installation of aryl, heteroaryl, or amine groups at the C6 position. This reactivity is entirely absent in the parent compound, 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one (CAS 118-71-8), which lacks a halogen handle [1]. Consequently, the 6-bromo derivative offers a divergent point for creating focused libraries of novel compounds that cannot be accessed from the unsubstituted core [2].
| Evidence Dimension | Synthetic handle availability for C6 diversification |
|---|---|
| Target Compound Data | Bromine atom present at C6 |
| Comparator Or Baseline | 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one (CAS 118-71-8): No halogen handle |
| Quantified Difference | Binary: Present vs. Absent |
| Conditions | Inferred from general reactivity principles of aryl bromides in cross-coupling chemistry |
Why This Matters
Procurement of the 6-bromo derivative is essential for synthetic routes requiring late-stage C6 functionalization, as the parent scaffold cannot participate in these pivotal C-C or C-N bond-forming reactions.
- [1] PubChem Compound Summary for CID 15925990, 6-Bromo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/15925990 (Accessed 2026). View Source
- [2] Pyridooxazin-2-one scaffolds: One-pot annulation of N-substituted-2-chloroacetamides with 2-bromo-3-hydroxy pyridine via Smiles rearrangement. As referenced in: Synthesis and biological evaluation of pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110α inhibitors. 2007. View Source
